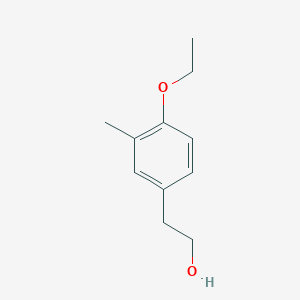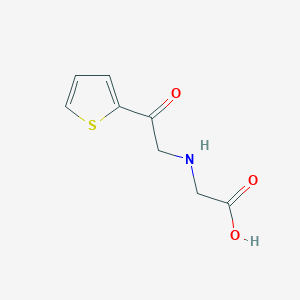
4-Methylsulphonylbenzenesulphonic acid
Descripción general
Descripción
4-Methylsulphonylbenzenesulphonic acid, also known as p-toluenesulfonic acid, is an organosulfur compound with the molecular formula C7H8O3S. It is a white crystalline solid that is highly soluble in water and alcohols. This compound is widely used in organic synthesis due to its strong acidic properties and ability to act as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylsulphonylbenzenesulphonic acid is typically synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4). The reaction conditions usually require a temperature range of 40-60°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of continuous reactors and advanced separation techniques ensures high purity and efficiency. The final product is often crystallized and purified through recrystallization methods .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsulphonylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methylsulphonylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in esterification and alkylation reactions.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceuticals, particularly in the synthesis of sulfonamide antibiotics.
Industry: It is used in the manufacture of dyes, resins, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methylsulphonylbenzenesulphonic acid primarily involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of intermediates and transition states. This property makes it an effective catalyst in many organic synthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Methanesulfonic acid: Contains a sulfonic acid group attached to a methane molecule.
Sulfanilic acid: Contains an amino group in place of the methyl group.
Uniqueness
4-Methylsulphonylbenzenesulphonic acid is unique due to its combination of a methyl group and a sulfonic acid group on the benzene ring. This structure provides it with distinct reactivity and solubility properties, making it particularly useful in specific catalytic and synthetic applications.
Propiedades
IUPAC Name |
4-methylsulfonylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S2/c1-13(8,9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJOGGEJLWBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)


![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B7904883.png)


